molecular formula C7H4Cl2N2 B1441720 3,7-Dichloroimidazo[1,2-a]pyridine CAS No. 1019026-71-1

3,7-Dichloroimidazo[1,2-a]pyridine

Cat. No.: B1441720
CAS No.: 1019026-71-1
M. Wt: 187.02 g/mol
InChI Key: RBIMNAOARNUPRG-UHFFFAOYSA-N
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Description

3,7-Dichloroimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of two chlorine atoms at the 3 and 7 positions of the imidazo[1,2-a]pyridine ring system

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 3,7-dichloroimidazo[1,2-a]pyridine belongs, are known to have a wide range of pharmacological activities . They have been used in the pharmaceutical industry as valuable heterocyclic scaffolds .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to various derivatives of imidazo[1,2-a]pyridines, potentially altering their interactions with biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been associated with a broad range of biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects . These activities suggest that imidazo[1,2-a]pyridines may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at ambient temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Derivatives of imidazo[1,2-a]pyridines have shown potential anticancer activity against breast cancer cells . This suggests that this compound and its derivatives may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature . Additionally, safety precautions indicate that it should be used only outdoors or in a well-ventilated area , suggesting that air circulation could influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3,7-Dichloroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as PI3Kα, which is involved in cell growth and survival pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, in cancer cells, this compound has demonstrated the ability to inhibit cell growth and induce cell death, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, potentially altering its efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of cell growth and alterations in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Understanding the dosage threshold is crucial for optimizing the therapeutic potential of this compound while minimizing its side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites, thereby affecting overall cellular metabolism. The specific pathways and enzymes involved in the metabolism of this compound are critical for understanding its biochemical properties and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and efficacy. Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridine with chloroacetic acid in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dichloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3,7-Dichloroimidazo[1,2-a]pyridine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3,7-Dichloroimidazo[1,2-a]pyridine is similar to other imidazo[1,2-a]pyridine derivatives, such as 2,6-Dichloroimidazo[1,2-a]pyridine and 4,5-Dichloroimidazo[1,2-a]pyridine. its unique substitution pattern at the 3 and 7 positions distinguishes it from these compounds. The presence of chlorine atoms at these positions can influence the compound's reactivity and biological activity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3,7-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIMNAOARNUPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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